molecular formula C12H8N2O B1300649 2-Hydroxy-4-phenyl-nicotinonitrile CAS No. 14045-37-5

2-Hydroxy-4-phenyl-nicotinonitrile

Cat. No. B1300649
CAS RN: 14045-37-5
M. Wt: 196.2 g/mol
InChI Key: UIDTXRAXSRKTKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives is described in the papers. For instance, a new luminescent nicotinonitrile derivative was synthesized via a simple route and yielded good results . Another paper reports the synthesis of a series of 4-(thiophen-2-yl)-substituted nicotinonitriles through a three-step procedure, including condensation and cyclization of 2-acetylthiophene . These methods could potentially be adapted for the synthesis of 2-Hydroxy-4-phenyl-nicotinonitrile.

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is confirmed through various techniques such as single crystal studies, which provide information on the three-dimensional structure, molecular shape, and nature of short contacts . Density functional theory (DFT) calculations are used to predict the ground state structure and spectroscopic data of these molecules .

Chemical Reactions Analysis

Some of the synthesized nicotinonitriles can undergo further transformations, such as the conversion into 1H-pyrazolo[3,4-b]pyridines . The reactivity of these compounds with other chemicals, such as malononitrile and aldehydes, is also explored, leading to the formation of various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are characterized using spectroscopic techniques like FT-IR, UV-vis, and NMR . The photophysical properties are studied to assess their potential as light-emitting materials, with some compounds exhibiting good absorption and fluorescence properties . The electronic properties, such as HOMO and LUMO energies, are investigated to understand charge transfer within the molecules . Additionally, the polarizability and hyperpolarizability analyses suggest that these compounds could serve as nonlinear optical materials .

Scientific Research Applications

  • Photophysical Properties Study

    • Field : Chemistry
    • Application Summary : Nicotinonitrile derivatives, including 2-Hydroxy-4-phenyl-nicotinonitrile, are used in the study of photophysical properties .
    • Methods : A convenient route was developed for the synthesis of novel nicotinonitrile derivatives by a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate .
    • Results : The structures of all new compounds were established by spectroscopic characteristics and their photophysical properties were studied .
  • Antioxidant Activities

    • Field : Biochemistry
    • Application Summary : Chalcone, an important intermediate of flavonoid synthetic pathway, has been shown to exhibit diverse biological and pharmacological activities such as anti-cancer, antioxidant, anti-inflammatory, etc .
    • Methods : A novel series of chalcones fatty acid esters have been synthesized via the reaction of the respective chalcones with either palmitic or stearic acid .
    • Results : All synthesized compounds have been tested for their promising antioxidant activities via utilization of 1,1-biphenyl-2-picrylhydrazyl as a free radical scavenging reagent .

properties

IUPAC Name

2-oxo-4-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-11-10(6-7-14-12(11)15)9-4-2-1-3-5-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDTXRAXSRKTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363299
Record name 2-Hydroxy-4-phenyl-nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-phenyl-nicotinonitrile

CAS RN

14045-37-5
Record name 2-Hydroxy-4-phenyl-nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GH Sayed, S EL-NAGDY, M EL-MOBAYAD - J. Chem. Soc, Pak, 1983 - jcsp.org.pk
… of 3', 4-dimethylbenzalacetophenone (I) with ethyl cyanoacetate in the presence of ammonium acetate leads to the formation of 6-(3,4-dimethylphenyl)-2-hydroxy4-phenyl nicotinonitrile (…
Number of citations: 2 jcsp.org.pk
M EL-MOBAYAD, GH SAYED… - Journal of The Chemical …, 2011 - jcsp.org.pk
… of 3', 4-dimethylbenzalacetophenone (I) with ethyl cyanoacetate in the presence of ammonium acetate leads to the formation of 6-(3,4-dimethylphenyl)-2-hydroxy4-phenyl nicotinonitrile (…
Number of citations: 0 jcsp.org.pk

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